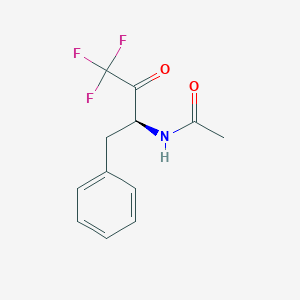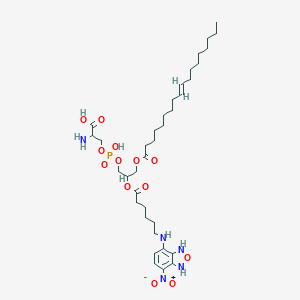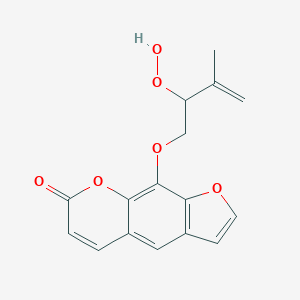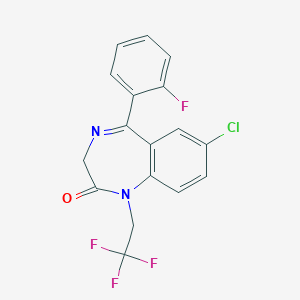
3-(6-Methylpyridin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methylpyridin-2-yl)propanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a derivative of pyridine and is commonly used as a building block in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of 3-(6-Methylpyridin-2-yl)propanenitrile is not well understood. However, it has been proposed that 3-(6-Methylpyridin-2-yl)propanenitrile may exert its biological activity through the inhibition of certain enzymes or proteins. For example, 3-(6-Methylpyridin-2-yl)propanenitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(6-Methylpyridin-2-yl)propanenitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(6-Methylpyridin-2-yl)propanenitrile can inhibit the growth of various cancer cell lines such as MCF-7 and HepG2. It has also been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(6-Methylpyridin-2-yl)propanenitrile in lab experiments is its versatility as a building block in the synthesis of various organic molecules. It is also readily available and relatively inexpensive. However, one of the limitations of using 3-(6-Methylpyridin-2-yl)propanenitrile is its potential toxicity. It is important to handle 3-(6-Methylpyridin-2-yl)propanenitrile with caution and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on 3-(6-Methylpyridin-2-yl)propanenitrile. One area of interest is the development of new drugs that incorporate 3-(6-Methylpyridin-2-yl)propanenitrile as a building block. Another area of interest is the synthesis of new MOFs and coordination polymers using 3-(6-Methylpyridin-2-yl)propanenitrile as a ligand. Additionally, further studies are needed to elucidate the mechanism of action of 3-(6-Methylpyridin-2-yl)propanenitrile and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 3-(6-Methylpyridin-2-yl)propanenitrile is a versatile and important chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is efficient and reliable, and it has been extensively studied for its biological activity. While there are advantages and limitations to using 3-(6-Methylpyridin-2-yl)propanenitrile in lab experiments, there are several future directions for research on this important compound.
Synthesemethoden
The synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile is a multi-step process that involves the reaction of 2-bromo-6-methylpyridine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 3-(6-Methylpyridin-2-yl)propanenitrile. This method has been widely used in the synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
3-(6-Methylpyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(6-Methylpyridin-2-yl)propanenitrile has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a building block in the synthesis of various drugs such as 2-aryl-4-quinolones and 2-arylbenzimidazoles.
In material science, 3-(6-Methylpyridin-2-yl)propanenitrile has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been found to have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
IUPAC Name |
3-(6-methylpyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-5-9(11-8)6-3-7-10/h2,4-5H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKMZAPVPPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)





![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)



